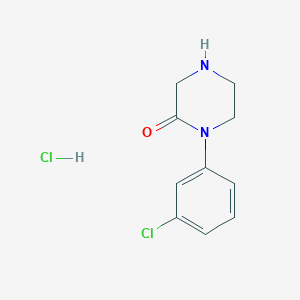

1-(3-chlorophenyl)piperazin-2-one Hydrochloride

Descripción

1-(3-Chlorophenyl)piperazin-2-one hydrochloride (CAS: 183500-94-9) is a piperazinone derivative with the molecular formula C₁₀H₁₂Cl₂N₂O and a molecular weight of 247.121 g/mol . It is characterized by a piperazin-2-one core substituted with a 3-chlorophenyl group and a hydrochloride salt. This compound is primarily utilized as a key intermediate in synthesizing bioactive molecules, including cytotoxic agents and pharmaceutical precursors . Its structural features, such as the ketone group in the piperazine ring and halogenated aromatic moiety, contribute to its reactivity and biological interactions .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZULMVLNYMMNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436056 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-94-9 | |

| Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Diamines with Carbonyl Precursors

The foundational approach to piperazin-2-one derivatives involves cyclocondensation reactions. For 1-(3-chlorophenyl)piperazin-2-one, this typically entails reacting 1-(3-chlorophenyl)piperazine with a carbonyl source under acidic or basic conditions. In a reported method, bis-(2-chloroethylamine) hydrochloride is synthesized via chlorination of diethanolamine using thionyl chloride in chloroform, followed by condensation with 3-chloroaniline in xylene at 140–145°C. This yields 1-(3-chlorophenyl)piperazine hydrochloride (84.6% yield), which is subsequently oxidized or cyclized to form the 2-one derivative.

Alkylation and Cyclization Strategies

Alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane in aqueous acetone (50% v/v) at 25–30°C generates 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. This intermediate undergoes cyclization in the presence of sulphamic acid (6% w/w) in acetonitrile under reflux (65–75°C), forming the target compound after 14 hours. The process achieves a 92% yield after recrystallization from methanol.

Catalytic Methods and Green Chemistry Innovations

Sulphamic Acid as a Dual Catalyst and Solvent

Sulphamic acid (NHSOH) emerges as a pivotal catalyst in piperazin-2-one synthesis due to its dual acid–base properties and recyclability. In one protocol, sulphamic acid facilitates the condensation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with 1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one in acetonitrile, eliminating the need for hazardous solvents like HSO. The catalyst is recovered post-reaction via filtration and reused for four cycles without significant activity loss, aligning with green chemistry principles.

Phase-Transfer Catalysis (PTC) in Industrial Processes

Patent literature highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to enhance reaction kinetics in biphasic systems. A trazodone synthesis method employs TBAB (1–4% w/w) with potassium carbonate (35–45% w/w) in dimethylformamide (DMF, 10% w/w), achieving near-quantitative conversion of 2-(3-halogenopropyl)triazolo[4,3-a]pyridin-3(2H)-one to the target piperazine derivative. This method reduces reaction time to 6–8 hours at 80–90°C, with a molar ratio of 1:1 to 1.2 for reactants.

Industrial-Scale Purification and Impurity Control

Crystallization and pH-Dependent Isolation

A patented improved process for trazodone hydrochloride details critical purification steps applicable to piperazin-2-one derivatives. After reaction completion, the crude product is dissolved in isopropyl alcohol (IPA) and acidified with IPA-HCl to pH 2.0–2.5, precipitating the hydrochloride salt. The precipitate is washed with chilled IPA (0–5°C) and recrystallized from methanol, reducing the impurity 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine to <2.5 ppm.

Solvent Distillation and Filtration Optimization

Post-reaction solvent recovery is achieved via atmospheric distillation (80% acetonitrile recovery), followed by toluene addition to residual masses. Filtration at 50°C and subsequent brine washes (2% w/v) ensure high-purity isolates, with final yields exceeding 90%.

Comparative Analysis of Methodologies

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)piperazin-2-one Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the piperazinone ring.

Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

1-(3-Chlorophenyl)piperazin-2-one hydrochloride has a molecular formula of and a molecular weight of approximately 233.14 g/mol. It acts primarily as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors, influencing various neurological and psychiatric pathways . Its activity at serotonin receptors positions it as a compound of interest in studies related to mood disorders, anxiety, and appetite regulation.

Pharmacological Applications

-

Psychopharmacology :

- mCPP is known for its effects on serotonin receptors, which has implications in treating mood disorders. It is a metabolite of trazodone, an antidepressant that exhibits anxiolytic properties . Research indicates that mCPP can induce hypophagia (reduced food intake) through its action on 5-HT receptors .

- Neuroscience Research :

-

Toxicology :

- mCPP has been employed in forensic toxicology for the detection of designer drugs in biological specimens. Its presence can indicate the use of recreational drugs, making it relevant for drug screening methods such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI (Liquid Chromatography-Electrospray Ionization) .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other functions .

Comparación Con Compuestos Similares

Key Observations :

- 3-Chlorophenyl substitution (target compound) confers optimal cytotoxicity against cancer cell lines (e.g., HT-29, A549) compared to 2- or 4-chloro isomers .

- Fluorine substitution (4-fluorophenyl) increases solubility but reduces receptor binding affinity due to decreased electronegativity compared to chlorine .

- Chloropropyl extension (e.g., in 52605-52-4) enhances lipophilicity, facilitating blood-brain barrier penetration for neuroactive drugs .

Findings :

- The guanidine-substituted derivative (7g) , derived from the target compound, exhibits superior potency (IC₅₀ ~5 μM) and selectivity (8.5-fold) compared to doxorubicin .

- 4-Chloro isomers show negligible activity, emphasizing the critical role of the 3-chloro position in binding to cellular targets .

Physicochemical Properties

- Solubility: The hydrochloride salt form improves aqueous solubility (~25 mg/mL in water) compared to neutral piperazinones .

- Thermal Stability : The target compound decomposes above 206°C , whereas fluorinated analogues (e.g., 4-fluorophenyl) exhibit lower melting points due to reduced crystallinity .

Actividad Biológica

1-(3-Chlorophenyl)piperazin-2-one hydrochloride, also known by its chemical formula C₁₁H₁₄ClN₃O·HCl and CAS number 183500-94-9, is a compound of significant interest in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

This compound is characterized by its piperazine ring structure, which is known for interacting with various neurotransmitter receptors. The presence of the chlorophenyl group enhances its lipophilicity and receptor affinity.

The compound primarily acts through interactions with serotonin receptors. Notably, it functions as a partial agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B and 5-HT3 receptors . This dual activity suggests potential implications in modulating mood and anxiety disorders by influencing serotonin signaling pathways .

Table 1: Receptor Interactions of this compound

| Receptor Type | Action | Implication |

|---|---|---|

| 5-HT2C | Partial Agonist | Mood regulation |

| 5-HT2B | Antagonist | Potential reduction in side effects of other serotonergic drugs |

| 5-HT3 | Antagonist | Anti-emetic effects |

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic properties. In animal models, these compounds have been shown to reduce anxiety-like behaviors and improve depressive symptoms .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For instance, compounds with structural similarities have demonstrated moderate efficacy against human breast cancer cells, suggesting that this compound may also possess similar properties .

Case Studies

In a study investigating the pharmacological profile of various piperazine derivatives, researchers found that this compound exhibited significant activity against serotonin receptors, leading to alterations in gene expression related to mood regulation. Another study highlighted its potential in reversing drug-induced behavioral changes in rodent models, indicating its therapeutic promise in treating psychiatric disorders .

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It modulates intracellular signaling pathways associated with serotonin receptor activation.

- Gene Expression : Changes in gene expression profiles have been observed following treatment with this compound, particularly genes involved in neurotransmission.

- Metabolic Processes : It affects cellular metabolism, likely through its interactions with various signaling cascades .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antidepressant | Reduced depressive behavior in animal models |

| Anxiolytic | Decreased anxiety-like behavior |

| Anticancer | Moderate efficacy against breast cancer cells |

| Neurotransmitter Modulation | Altered serotonin signaling pathways |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-chlorophenyl)piperazin-2-one Hydrochloride?

- Answer : Synthesis typically involves condensation of 3-chlorophenyl derivatives with piperazine precursors under acidic or catalytic conditions. For example, amine formation reactions using 1-bromo-3-chloropropane and 1-(3-chlorophenyl)piperazine derivatives (as seen in related piperazine syntheses) can yield target compounds. Reaction optimization includes controlling stoichiometry (1:1 molar ratio of aryl halide to piperazine) and temperature (60–80°C) to minimize by-products like 1-(3-chloropropyl)piperazine derivatives .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

- Answer : Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. A method analogous to nefazodone hydrochloride analysis (C18 column, phosphate buffer-acetonitrile mobile phase) can resolve impurities such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine . Calibration with certified reference standards (e.g., USP Bupropion Hydrochloride impurities) ensures accuracy .

Q. What safety precautions should be observed when handling this compound in laboratory environments?

- Answer : Follow OSHA HCS guidelines:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store in sealed containers in dry, ventilated areas to prevent moisture absorption or decomposition .

- In case of inhalation, move to fresh air and administer artificial respiration if necessary .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural elucidation?

- Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Refine structures using SHELX software to resolve ambiguities in bond lengths/angles .

- NMR/FTIR : Compare experimental spectra with computational predictions (DFT) to identify tautomers or solvate forms. Contradictions may arise from polymorphism, requiring single-crystal analysis .

Q. What strategies minimize by-products like 1-(3-chloropropyl)piperazine derivatives during synthesis?

- Answer :

- Reaction optimization : Lower reaction temperatures (40–50°C) and use excess piperazine to favor primary amine coupling over alkylation side reactions .

- Scavenging agents : Add molecular sieves or silica gel to absorb residual HCl, reducing undesired quaternization .

- In-process monitoring : Employ HPLC to track impurity formation (e.g., 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, CAS 52605-52-4) and adjust conditions dynamically .

Q. How should researchers approach impurity profiling and quantification using chromatographic methods?

- Answer :

- Impurity identification : Use LC-MS to detect trace by-products (e.g., 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride, CAS n/a) .

- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and LOQ/LOD (0.1–0.5 µg/mL) .

- Reference standards : Utilize USP-grade impurities (e.g., Bupropion Hydrochloride Impurity C, CAS 31677-93-7) for calibration .

Key Considerations for Researchers

- Structural analogs : Methods for related compounds (e.g., trazodone hydrochloride impurities) are adaptable but require validation for target-specific parameters .

- Safety protocols : Adhere to GHS classification (acute toxicity Category 3; skin/eye irritation Category 2) .

- Data reproducibility : Document synthesis and analysis conditions meticulously to address batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.